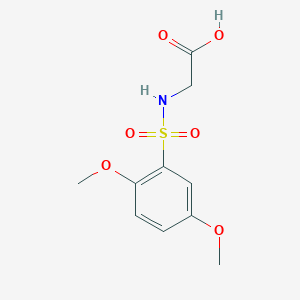

2-(2,5-Dimethoxybenzenesulfonamido)acetic acid

Description

Properties

IUPAC Name |

2-[(2,5-dimethoxyphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO6S/c1-16-7-3-4-8(17-2)9(5-7)18(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNZXVFVJCUJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332987 | |

| Record name | 2-[(2,5-dimethoxyphenyl)sulfonylamino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

781656-64-2 | |

| Record name | 2-[(2,5-dimethoxyphenyl)sulfonylamino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid

Abstract: This technical guide provides a comprehensive framework for the characterization of this compound (CAS 781656-64-2).[1] Recognizing that this compound is a niche molecule with limited published experimental data, this document is structured as a practical workflow for researchers and drug development professionals. It outlines the requisite experimental protocols to determine its fundamental physicochemical properties, emphasizing the scientific rationale behind each method. The guide covers molecular identity, a proposed synthetic route, and detailed methodologies for evaluating solubility, acidity (pKa), and lipophilicity (logP/logD), alongside standard practices for structural verification.

Introduction and Molecular Identity

This compound is an organic compound featuring a sulfonamide linkage and a carboxylic acid moiety.[1][2] These functional groups are pivotal in defining its chemical behavior, influencing properties such as solubility, ionization state, and membrane permeability, which are critical parameters in the context of medicinal chemistry and materials science. The sulfonamide group, a common pharmacophore, and the acidic proton of the carboxylic acid suggest a pH-dependent profile that must be empirically determined for any meaningful application.

This guide serves as a self-validating system of protocols, enabling researchers to generate reliable and reproducible data.

Core Compound Identifiers

A clear identification is the foundational step for any chemical investigation. The key identifiers for the target molecule are summarized below.

| Property | Value | Source |

| CAS Number | 781656-64-2 | American Elements[1] |

| Molecular Formula | C₁₀H₁₃NO₆S | American Elements[1] |

| Molecular Weight | 275.28 g/mol | American Elements[1] |

| IUPAC Name | 2-[(2,5-dimethoxyphenyl)sulfonylamino]acetic acid | PubChem[2] |

| SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(=O)O | PubChem[2] |

| InChIKey | YLNZXVFVJCUJEC-UHFFFAOYSA-N | PubChem[2] |

Synthesis and Purification

The first practical step in characterizing a novel compound is its synthesis and purification. A plausible and robust synthetic route is essential for obtaining high-purity material, which is a prerequisite for accurate physicochemical measurements.[3] A common method for forming sulfonamides is the reaction of a sulfonyl chloride with an amine.

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached by reacting 2,5-dimethoxybenzenesulfonyl chloride with glycine. This is a standard Schotten-Baumann reaction, typically performed in a basic aqueous medium to neutralize the HCl byproduct and facilitate the nucleophilic attack of the amine.

Caption: Proposed synthesis and purification workflow.

Step-by-Step Synthesis Protocol

-

Dissolution: Dissolve glycine in an aqueous solution of sodium hydroxide (2 equivalents) with cooling.

-

Reaction: Slowly add a solution of 2,5-dimethoxybenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent (e.g., tetrahydrofuran) to the chilled glycine solution under vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the sulfonyl chloride is consumed.

-

Workup: Once the reaction is complete, acidify the mixture with cold dilute HCl. The product should precipitate out of the solution.

-

Isolation: Collect the crude solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound. Dry the final product under vacuum.

Structural Verification and Purity Analysis

Before proceeding to physicochemical characterization, the identity and purity of the synthesized compound must be confirmed. This is typically achieved through a combination of spectroscopic methods and chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the expected proton and carbon environments, including the aromatic protons, methoxy groups, methylene group, and the exchangeable sulfonamide and carboxylic acid protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the S=O stretches of the sulfonamide, the C=O stretch of the carboxylic acid, and the broad O-H stretch.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, which should ideally be >98% for accurate physicochemical measurements.

Core Physicochemical Properties: Protocols and Rationale

The following sections detail the experimental protocols for determining the critical physicochemical properties of the title compound. The choice of these methods is guided by their robustness, reproducibility, and status as industry-standard "gold standard" techniques.[5][6]

Aqueous Solubility

Aqueous solubility is a fundamental property that influences bioavailability and formulation strategies. The thermodynamic solubility is determined at equilibrium between the dissolved and solid states of the compound.[7] The shake-flask method is the definitive technique for this measurement.[3][7]

Caption: Workflow for thermodynamic solubility determination.

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Incubation: Add an excess amount of the solid compound to a vial containing the buffer. This ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, carefully separate the solid and liquid phases. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[3]

-

Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve.[7][8]

Acidity Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[9][10] For this compound, two ionizable protons are present: the carboxylic acid proton (expected pKa ~3-5) and the sulfonamide proton (pKa can vary widely but is often >8). Potentiometric titration is a highly precise and widely used method for pKa determination.[11][12][13][14]

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11][12] Prepare a solution of the compound (~1 mM) in water. If solubility is low, a co-solvent like methanol may be used, but the pKa must then be corrected back to aqueous conditions.[14] Maintain constant ionic strength with a background electrolyte like KCl.[11][12]

-

Acidification: Acidify the sample solution to a low pH (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl) to ensure all acidic groups are fully protonated.[12]

-

Titration: Place the solution in a thermostatted vessel with stirring. Add small, precise aliquots of a standardized base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[11][12]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the flat "buffer region" on the titration curve.[11] For multiprotic acids, multiple inflection points may be observed.[15]

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a compound for a non-polar environment, is a crucial determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.[16] The shake-flask method remains the gold standard for experimental logP/logD determination.[5][6]

Caption: Workflow for logD determination at pH 7.4.

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS at pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.[6][17]

-

Partitioning: Prepare a stock solution of the compound in one of the phases (or a third solvent like DMSO that is used in a very small volume).[6] Add this to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to achieve a clean separation of the n-octanol and aqueous layers.[17]

-

Quantification: Carefully sample an aliquot from each phase. Quantify the concentration in each sample (Co for n-octanol, Cw for water) using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the logD value using the formula: logD = log10([Concentration in n-octanol] / [Concentration in water]).[16]

Summary of Physicochemical Properties

The following table should be used to compile the experimental data generated through the protocols described above. For reference, computationally predicted values are included where available.

| Parameter | Experimental Value | Method | Conditions | Predicted Value |

| Melting Point | To be determined | Capillary Method | Ambient Pressure | N/A |

| Aqueous Solubility | To be determined | Shake-Flask | pH 7.4, 25°C | N/A |

| pKa₁ (Carboxylic Acid) | To be determined | Potentiometric Titration | 25°C, I=0.15M | ~3-5 |

| pKa₂ (Sulfonamide) | To be determined | Potentiometric Titration | 25°C, I=0.15M | >8 |

| logP | To be determined | Shake-Flask | pH < pKa₁ | 0.4 (XlogP)[2] |

| logD | To be determined | Shake-Flask | pH 7.4 | Dependent on pKa |

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive physicochemical characterization of this compound. By adhering to these validated protocols, researchers and drug development scientists can generate the high-quality, reliable data necessary to advance their investigations. The emphasis on understanding the causality behind experimental choices ensures that the data is not only accurate but also contextually meaningful for applications ranging from early-stage discovery to formulation development.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical Erudition. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H13NO6S). Retrieved from [Link]

-

University of Wisconsin Chemistry. (n.d.). About pKa's. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,5-Dimethoxyphenylacetic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid (2,5-dimethoxybenzyl) ester. Retrieved from [Link]

-

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

National Institutes of Health. (n.d.). Acetic Acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2009083940A2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts.

-

Quora. (2016). How to calculate the pKa of acetic acid. Retrieved from [Link]

-

Oglethorpe University. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Retrieved from [Link]

-

2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Retrieved from [Link]

- Google Patents. (n.d.). US9801838B2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts.

-

ResearchGate. (n.d.). H-2 NMR and C-13-IRMS analyses of acetic acid from vinegar, O-18-IRMS analysis of water in vinegar: International collaborative study report. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2006). 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - this compound (C10H13NO6S) [pubchemlite.lcsb.uni.lu]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. files.eric.ed.gov [files.eric.ed.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. pharmatutor.org [pharmatutor.org]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 10. quora.com [quora.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

2-(2,5-Dimethoxybenzenesulfonamido)acetic acid CAS number 781656-64-2

An In-Depth Technical Guide to 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid (CAS Number: 781656-64-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound (CAS 781656-64-2) is not extensively available in peer-reviewed literature, this document, grounded in established chemical principles, outlines a plausible synthetic route, predicted physicochemical properties, and potential biological activities. The information herein is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.

Introduction

This compound is an organic compound featuring a dimethoxy-substituted benzene ring linked to a glycine moiety via a sulfonamide bridge.[1][2] The structural motifs present—a sulfonamide group and a dimethoxybenzene core—are prevalent in a wide array of biologically active molecules. Sulfonamides are a cornerstone in medicinal chemistry, famously associated with antimicrobial drugs, but also finding applications as diuretics, anticonvulsants, and anti-inflammatory agents. The dimethoxybenzene functionality is also a key component in numerous natural products and synthetic compounds with diverse pharmacological profiles. This guide aims to provide a detailed theoretical framework for the synthesis, characterization, and potential applications of this compound.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are estimated based on its chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C10H13NO6S[1] |

| Molecular Weight | 275.28 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 155-165 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base; sparingly soluble in water |

| pKa (Carboxylic Acid) | 3.5 - 4.5 |

| pKa (Sulfonamide) | 9.0 - 10.0 |

| LogP | ~1.2 |

Proposed Synthesis

A robust and straightforward synthesis of this compound can be envisioned through the reaction of 2,5-dimethoxybenzenesulfonyl chloride with glycine in an aqueous basic medium. This represents a classical Schotten-Baumann type reaction.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2,5-Dimethoxybenzenesulfonyl chloride

-

Glycine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

Procedure:

-

Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.) at room temperature. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq.) in a minimal amount of a suitable organic solvent (e.g., tetrahydrofuran or dioxane). Add this solution dropwise to the cold glycine solution over 30 minutes, ensuring the temperature remains below 10 °C. The use of a base is crucial for this reaction to proceed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.

-

Drying: Dry the purified product under vacuum at 40-50 °C.

Predicted Spectral Data

The following table outlines the predicted spectral data for the title compound, which are essential for its characterization.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.8 (br s, 1H, COOH), 8.1 (t, J = 6.0 Hz, 1H, NH), 7.2 (d, J = 3.0 Hz, 1H, Ar-H), 7.1 (dd, J = 9.0, 3.0 Hz, 1H, Ar-H), 7.0 (d, J = 9.0 Hz, 1H, Ar-H), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, OCH₃), 3.6 (d, J = 6.0 Hz, 2H, CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 171.5 (C=O), 152.0 (C-O), 148.0 (C-O), 130.0 (C-S), 118.0 (Ar-CH), 116.0 (Ar-CH), 114.0 (Ar-CH), 56.5 (OCH₃), 56.0 (OCH₃), 45.0 (CH₂) |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 3250 (N-H), 1710 (C=O), 1340 (asym SO₂), 1160 (sym SO₂) |

| Mass Spectrometry (ESI-) | m/z 274.0 [M-H]⁻ |

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound, its structural features suggest several areas for investigation.

Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. It is plausible that this compound could exhibit antibacterial activity by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The dimethoxy substitution pattern on the benzene ring could modulate the compound's potency and spectrum of activity.

Anti-inflammatory and Analgesic Properties

Certain benzenesulfonamide derivatives are known to possess anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. Research into the anti-inflammatory potential of 2-(2,5-dimethoxyphenyl)acetic acid, a structurally related compound, further supports this hypothesis.

Anticancer Potential

Many sulfonamide-containing compounds have demonstrated anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases, matrix metalloproteinases, or cell cycle progression. The cytotoxic potential of this compound against various cancer cell lines could be a valuable area of research. Natural products from Streptomyces species, which sometimes contain complex aromatic structures, have shown cytotoxic activities.[3]

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical mechanism of action for anticancer activity.

Conclusion

This compound presents itself as a compound of significant interest for further chemical and biological investigation. This guide provides a foundational, albeit theoretical, framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical and spectral data offer a basis for the identification and characterization of this molecule. The hypothesized biological activities, rooted in the known pharmacology of its constituent moieties, open up avenues for future research in drug discovery and development. It is our hope that this guide will serve as a valuable resource for scientists and researchers in the field.

References

-

American Elements. This compound. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

- Krishnan, K., Mani, A., & Jasmine, S. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Iranian journal of pharmaceutical research : IJPR, 13(4), 1375–1382.

Sources

Discovery and history of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-(2,5-Dimethoxybenzenesulfonamido)acetic Acid

Introduction: Situating a Molecule Within a Legacy of Discovery

While the specific historical record detailing the initial discovery of this compound (CAS 781656-64-2) is not extensively documented in readily available literature, its structural motifs place it firmly within the well-established and pharmacologically significant class of sulfonamide derivatives. The true "discovery" of this molecule lies not in a singular historical event, but in the logical and continued exploration of the chemical space defined by N-arylsulfonyl-α-amino acids. This guide, therefore, focuses on the foundational chemistry that enables its synthesis and the scientific rationale that suggests its potential utility for researchers in drug discovery and materials science.

The core structure, a benzenesulfonamide linked to the simplest α-amino acid, glycine, is a classic scaffold in medicinal chemistry. The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of therapeutics, most famously embodied in the sulfa antibiotics. Its enduring appeal stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond, its capacity to engage in hydrogen bonding as both a donor and acceptor, and its synthetic accessibility. The 2,5-dimethoxy substitution on the phenyl ring provides specific electronic and steric properties, influencing the molecule's conformation, solubility, and potential interactions with biological targets.

This document serves as a technical guide for the synthesis and characterization of this compound. It is intended for an audience of researchers and drug development professionals, providing not just a protocol, but the underlying chemical principles and experimental considerations necessary for its successful preparation and further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below. These values are critical for experimental design, including solvent selection, purification strategies, and formulation development.

| Property | Value | Source |

| CAS Number | 781656-64-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₆S | [1] |

| Molecular Weight | 275.28 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not reported | |

| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water | General knowledge of sulfonamides |

Synthesis of this compound: A Two-Stage Approach

The most direct and logical synthetic route to the target compound involves two key stages: the preparation of the sulfonyl chloride precursor and its subsequent coupling with glycine.

Stage 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

The precursor, 2,5-dimethoxybenzenesulfonyl chloride, is a critical intermediate. Its preparation relies on the electrophilic aromatic substitution of 1,4-dimethoxybenzene with a sulfonating agent. Chlorosulfonic acid is a common and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagent Charging: Charge the flask with 1,4-dimethoxybenzene and a suitable chlorinated solvent such as dichloromethane.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of side products.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete conversion.

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. The product will be in the organic layer. Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 2,5-dimethoxybenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a solid product.[3]

Stage 2: N-Sulfonylation of Glycine

This stage involves the nucleophilic attack of the amino group of glycine on the electrophilic sulfur atom of 2,5-dimethoxybenzenesulfonyl chloride. This is a classic Schotten-Baumann reaction, typically performed in a biphasic system or in an aqueous medium with a base to neutralize the HCl formed during the reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate.

-

Addition of Sulfonyl Chloride: To the stirred solution of glycine, add a solution of 2,5-dimethoxybenzenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether or tetrahydrofuran) dropwise at room temperature.

-

pH Control: Throughout the addition, monitor the pH of the aqueous layer and add additional base as needed to maintain a pH between 9 and 10. This ensures that the amino group of glycine remains deprotonated and nucleophilic.

-

Reaction: After the addition is complete, allow the mixture to stir vigorously for several hours at room temperature.

-

Work-up: Once the reaction is complete (as determined by TLC or LC-MS), separate the layers. Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate.

-

Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid

Disclaimer: This document provides a comprehensive theoretical framework and recommended experimental protocols for characterizing the solubility and stability of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid. As of the date of this publication, extensive experimental data for this specific compound is not widely available in peer-reviewed literature. The methodologies described herein are based on established principles for small molecule characterization and should be adapted and validated as necessary.

Introduction

This compound is a multifaceted organic molecule featuring a sulfonamide linkage, a carboxylic acid moiety, and a dimethoxy-substituted benzene ring. This unique combination of functional groups suggests a complex physicochemical profile that is critical to understand for its potential applications in pharmaceutical and chemical research. The sulfonamide group is a well-known pharmacophore, while the carboxylic acid provides a handle for salt formation and influences solubility. The dimethoxybenzene portion of the molecule will also play a significant role in its overall lipophilicity and potential for metabolic transformation.

This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the systematic evaluation of the solubility and stability of this compound. We will delve into the theoretical considerations that govern these properties and present detailed, field-proven protocols for their empirical determination.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any compound is to understand its intrinsic properties. These parameters provide the basis for predicting its behavior in various environments.

Known and Predicted Physicochemical Properties

A summary of the known and predicted properties of this compound is presented in Table 1. The predicted values are derived from computational models and provide a valuable starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C10H13NO6S | PubChem |

| Molecular Weight | 275.28 g/mol | PubChem |

| CAS Number | 781656-64-2 | American Elements[1] |

| Predicted pKa (Carboxylic Acid) | ~3.5 - 4.5 | Inferred from similar structures[2] |

| Predicted pKa (Sulfonamide NH) | ~9 - 10 | Inferred from similar structures[2][3][4][5][6] |

| Predicted LogP | ~1.0 - 1.5 | Inferred from computational models[7][8][9][10] |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 6 | Calculated |

Causality Behind Predicted Properties:

-

pKa: The presence of both an acidic carboxylic acid group and a weakly acidic sulfonamide proton makes this an amphoteric molecule. The carboxylic acid is expected to have a pKa in the typical range for acetic acid derivatives. The sulfonamide proton's acidity is significantly lower than that of the carboxylic acid.[11] These two pKa values will dictate the ionization state of the molecule at different pH values, which in turn will have a profound impact on its solubility.

-

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The dimethoxybenzene ring contributes to its lipophilicity, while the ionizable carboxylic acid and sulfonamide groups increase its hydrophilicity, particularly in their ionized forms. The predicted LogP suggests moderate lipophilicity.

-

Hydrogen Bonding: The molecule has both hydrogen bond donors (the carboxylic acid -OH and the sulfonamide -NH) and acceptors (the sulfonyl oxygens, the carboxylic oxygen, and the methoxy oxygens). This capacity for hydrogen bonding will influence its solubility in protic solvents and its potential for crystal lattice formation.[12][13][14][15]

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is paramount for its development, influencing everything from reaction conditions to bioavailability. We recommend a tiered approach to solubility assessment.

Experimental Workflow for Solubility Determination

The following diagram outlines a systematic workflow for determining the solubility of this compound.

Caption: Tiered workflow for solubility assessment.

Step-by-Step Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[16][17][18][19][20]

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetonitrile). The presence of undissolved solid at the end of the experiment is crucial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 24, 48, 72 hours) to confirm that the concentration in solution has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles. Centrifugation prior to filtration is recommended.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][21][22] A calibration curve should be prepared using standards of known concentrations.

-

Protocol for pH-Solubility Profiling

The pH-solubility profile is critical for predicting the in vivo behavior of an ionizable drug.[23][24][25][26][27]

-

Buffer Preparation: Prepare a series of buffers covering a physiologically and pharmaceutically relevant pH range (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 6.8, 7.4, 8.0, 9.0, 10.0).

-

Solubility Determination: Perform the shake-flask method as described in section 3.1 for each buffer.

-

Data Analysis: Plot the logarithm of the measured solubility (in mol/L or mg/mL) against the pH. The resulting profile will likely show low solubility at acidic pH values below the pKa of the carboxylic acid, increasing as the carboxylic acid ionizes, and potentially changing again at pH values around the pKa of the sulfonamide.

Comprehensive Stability Assessment

Evaluating the chemical stability of a compound is essential to determine its shelf-life and to identify potential degradation products that could affect its efficacy or safety.

Experimental Workflow for Stability Assessment

The following diagram illustrates a comprehensive workflow for evaluating the stability of this compound, in line with ICH guidelines.[28][29][30][31][32]

Sources

- 1. ymerdigital.com [ymerdigital.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 9. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. webhome.auburn.edu [webhome.auburn.edu]

- 12. researchgate.net [researchgate.net]

- 13. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydrogen bonding in sulfonamides. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Analysis of sulfonamides | PPTX [slideshare.net]

- 22. hpst.cz [hpst.cz]

- 23. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 24. pharmatutor.org [pharmatutor.org]

- 25. PH Solubility Profile: Significance and symbolism [wisdomlib.org]

- 26. who.int [who.int]

- 27. ingentaconnect.com [ingentaconnect.com]

- 28. pharma.gally.ch [pharma.gally.ch]

- 29. database.ich.org [database.ich.org]

- 30. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 31. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 32. snscourseware.org [snscourseware.org]

The Core Mechanism of 2-(2,5-Dimethoxybenzenesulfonamido)acetic Acid Derivatives: A Technical Guide to Matrix Metalloproteinase Inhibition

Abstract

Derivatives of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid belong to a significant class of sulfonamide-based compounds with potent biological activity. This technical guide provides an in-depth exploration of their primary mechanism of action: the inhibition of Matrix Metalloproteinases (MMPs). We will dissect the molecular interactions governing this inhibition, elucidate the downstream cellular consequences, and provide validated experimental protocols for studying these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising class of therapeutic agents.

Introduction: The Therapeutic Promise of Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of approved drugs. The specific structural class of 2-(benzenesulfonamido)acetic acid derivatives has been the focus of intense research due to its efficacy as a scaffold for enzyme inhibition. These molecules are particularly recognized for their potent inhibition of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases.[1][2] Overexpression or dysregulation of MMPs is a key factor in the pathology of numerous diseases, including arthritis, cancer metastasis, cardiovascular diseases, and chronic inflammation.[3][4][5] Consequently, the development of effective MMP inhibitors (MMPIs) is a significant goal in modern drug discovery.

This guide focuses on the archetypal structure, this compound, to explain the fundamental principles of how these derivatives function at a molecular and cellular level.

The Molecular Target: Matrix Metalloproteinases (MMPs)

To understand the inhibitor, one must first understand the target. MMPs are a family of over 20 related enzymes responsible for the degradation and remodeling of the extracellular matrix (ECM).[6][7] This process is vital for normal physiological functions like wound healing, development, and angiogenesis.[5][8]

The catalytic activity of MMPs resides in a highly conserved domain featuring a catalytic zinc ion (Zn²⁺).[9] The active site can be visualized as a groove or cleft, with specific sub-pockets that accommodate the amino acid residues of their protein substrates.[9][10][11] A key pocket, termed the S1' pocket, is a deep, hydrophobic cavity that plays a crucial role in determining substrate specificity and is a primary target for inhibitor design.[1][12] The catalytic mechanism involves the Zn²⁺ ion polarizing a water molecule, which then attacks the peptide bond of the substrate.[13]

The Mechanism of Inhibition: A Multi-Point Interaction

The inhibitory action of this compound derivatives against MMPs is not based on a single interaction, but rather a coordinated engagement with the enzyme's active site. The structure can be broken down into three key pharmacophoric elements: a Zinc-Binding Group (ZBG), a sulfonamide backbone, and a specificity-determining moiety.

-

The Acetic Acid as a Zinc-Binding Group (ZBG): The carboxylate of the acetic acid moiety is the primary ZBG. It directly chelates the catalytic Zn²⁺ ion in the active site. This coordination displaces the catalytically essential water molecule, rendering the enzyme inactive.[14] This is a common strategy for many classes of MMPIs.

-

The Sulfonamide Backbone: The sulfonamide group is critical for orienting the inhibitor within the active site.[15][16] It acts as a rigid scaffold and improves enzyme-inhibitor binding by forming crucial hydrogen bonds with the protein backbone of the enzyme.[1][12][15]

-

The 2,5-Dimethoxybenzene Moiety: This hydrophobic part of the molecule is designed to fit into the S1' pocket of the MMP active site.[1][12][15] The proper positioning of this group, plunging deep into the hydrophobic S1' pocket, is a key determinant of the inhibitor's potency and selectivity for different MMPs.[15][17] The specific substitution pattern (2,5-dimethoxy) influences the shape and electronic properties of this group, fine-tuning its interaction with the amino acid residues lining the S1' pocket.

The following diagram illustrates the proposed binding mode of these derivatives within the MMP active site.

Downstream Cellular & Physiological Consequences of MMP Inhibition

By blocking the catalytic activity of MMPs, these inhibitors trigger a cascade of downstream effects. The primary consequence is the stabilization of the extracellular matrix. This leads to several key physiological outcomes:

-

Reduced Tissue Degradation: In diseases like osteoarthritis, MMP inhibition can prevent the breakdown of collagen and other ECM components in cartilage, preserving joint integrity.[5]

-

Inhibition of Cancer Cell Invasion and Metastasis: Cancer cells rely on MMPs to degrade the basement membrane and surrounding tissue, allowing them to invade new tissues. MMPIs can block this process, thereby reducing metastasis.[3][4]

-

Modulation of Inflammation and Angiogenesis: MMPs process and activate various signaling molecules, including cytokines and chemokines.[4] By inhibiting MMPs, these derivatives can dampen inflammatory responses and regulate the formation of new blood vessels (angiogenesis), which is crucial in both cancer and inflammatory diseases.[3][4]

-

Cardiovascular Protection: In cardiovascular diseases, MMPs contribute to the remodeling of heart and blood vessel tissues, which can lead to conditions like aneurysm or heart failure.[8][18] MMPIs have shown potential in mitigating this pathological remodeling.[8]

The signaling pathway diagram below summarizes these downstream effects.

Experimental Validation: Protocols and Methodologies

The characterization of these derivatives as MMP inhibitors requires robust and validated experimental methods. Key assays include direct enzyme inhibition assays and cell-based functional assays.

Quantitative Data: Inhibitory Potency

The potency of MMP inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of inhibitor required to reduce enzyme activity by 50%. The table below presents representative IC₅₀ values for various sulfonamide-based inhibitors against different MMPs, illustrating the potency that can be achieved with this chemical scaffold.

| Compound Class | Target MMP | IC₅₀ (nM) | Reference |

| Sulfonamide Hydroxamate (CGS-27023A) | MMP-1 | 33 | [19] |

| Sulfonamide Hydroxamate (CGS-27023A) | MMP-9 | 8 | [19] |

| Sulfonamide Hydroxamate (CGS-27023A) | MMP-13 | 6 | [19] |

| Dihydropyrazole Sulfonamide (Compound 3i) | MMP-2 | 210 | [20] |

| Phthalimide Hydroxamate (Compound 1) | MMP-13 | 3.7 | [21] |

| Arylsulfonamide (Compound 5) | MMP-13 | 30 | [22] |

Note: Data are for representative compounds within the broader sulfonamide class, not the specific title compound, to illustrate typical potency ranges.

Key Experimental Protocol: Gelatin Zymography

Gelatin zymography is a widely used and highly sensitive technique to assess the activity of gelatinases (MMP-2 and MMP-9) and the efficacy of their inhibitors.[7][23] The method involves separating proteins by electrophoresis on a polyacrylamide gel co-polymerized with gelatin. After electrophoresis, the gel is incubated in a buffer that allows active MMPs to digest the gelatin. The gel is then stained, revealing areas of enzymatic activity as clear bands against a dark background.

Step-by-Step Protocol:

-

Sample Preparation: Culture cells (e.g., HT1080 fibrosarcoma cells, known to secrete MMPs) and collect the conditioned media. If testing an inhibitor, treat the cells with various concentrations of the this compound derivative for a specified time before media collection.

-

Protein Quantification: Determine the total protein concentration of each sample to ensure equal loading.

-

Electrophoresis: Mix samples with a non-reducing sample buffer (boiling and reducing agents must be avoided as they irreversibly denature the enzymes).[24] Load equal amounts of protein onto a gelatin-containing SDS-PAGE gel. Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.[16]

-

Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100) with gentle agitation. This removes the SDS and allows the MMPs to renature.[16]

-

Enzyme Activation/Digestion: Incubate the gel overnight (16-24 hours) at 37°C in an incubation/developing buffer (containing Tris-HCl, CaCl₂, and ZnCl₂) to allow the renatured MMPs to digest the gelatin substrate.[16][24]

-

Staining and Visualization: Stain the gel with a Coomassie Brilliant Blue solution for 30-60 minutes.[16]

-

Destaining: Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background. These clear bands correspond to the molecular weights of active MMP-9 (pro: 92 kDa, active: 82 kDa) and MMP-2 (pro: 72 kDa, active: 62 kDa).

-

Data Analysis: Quantify the clear bands using densitometry software. A reduction in band intensity in inhibitor-treated samples compared to the control indicates successful MMP inhibition.

The workflow for this crucial experiment is outlined below.

Conclusion and Future Directions

Derivatives of this compound represent a well-established and potent class of Matrix Metalloproteinase inhibitors. Their mechanism of action is rooted in a multi-point interaction with the MMP active site, involving zinc chelation by the carboxylic acid, hydrogen bonding via the sulfonamide backbone, and hydrophobic interactions within the S1' pocket. By inhibiting MMPs, these compounds can effectively block the pathological degradation of the extracellular matrix and modulate key signaling pathways involved in cancer, inflammation, and cardiovascular disease. The experimental protocols outlined, particularly zymography, provide a reliable framework for validating the activity and potency of new analogues.

Future research in this area will likely focus on optimizing selectivity for specific MMP isoforms to minimize off-target effects and improve therapeutic outcomes. The core scaffold of 2-(benzenesulfonamido)acetic acid remains a highly valuable starting point for the structure-based design of next-generation MMP inhibitors.

References

-

Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry, 15(4), 368-373. [Link]

-

Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current medicinal chemistry, 15(4), 368–373. [Link]

-

Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2007). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry, 15(4), 368-373. [Link]

-

Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry, 15(4), 368-373. [Link]

-

Wikipedia. (n.d.). Matrix metalloproteinase. Retrieved January 15, 2026, from [Link]

-

Toth, M., & Fridman, R. (2001). MMP Activity Detection in Zymograms. In Matrix Metalloproteinase Protocols (pp. 169-176). Humana Press. [Link]

-

de Castro, A. A., & de Cássia da Silveira e Sá, R. (2018). Challenges in Matrix Metalloproteinases Inhibition. Mini reviews in medicinal chemistry, 18(11), 947–972. [Link]

-

Toth, M., & Fridman, R. (2016). MMP Activity Detection in Zymograms. In Methods in Molecular Biology (Vol. 1381, pp. 247-258). Springer. [Link]

-

Arunan, C., & Nethaji, M. (2011). Crystal Structure of an Active Form of Human MMP-1. Protein and peptide letters, 18(3), 250–256. [Link]

-

Cheng, X. C., Fang, H., & Xu, W. F. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors: REVIEW. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 154-164. [Link]

-

Leco, K. J., & Dufour, A. (2010). Detection of Functional Matrix Metalloproteinases by Zymography. Journal of visualized experiments : JoVE, (45), 2445. [Link]

-

Liu, Y. N., et al. (2015). Sulfonamide derivatives containing dihydropyrazole moieties selectively and potently inhibit MMP-2/MMP-9: Design, synthesis, inhibitory activity and 3D-QSAR analysis. Bioorganic & medicinal chemistry letters, 25(20), 4664–4671. [Link]

-

Cheng, X. C., Fang, H., & Xu, W. F. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 154-164. [Link]

-

Overall, C. M. (2001). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. In Matrix Metalloproteinase Protocols (pp. 111-135). Humana Press. [Link]

-

ResearchGate. (n.d.). Structure of matrix metalloproteinases (MMPs). Catalytic domain... Retrieved January 15, 2026, from [Link]

-

Laronha, H., & Caldeira, J. (2020). Structure and Function of Human Matrix Metalloproteinases. Cells, 9(5), 1076. [Link]

-

Laronha, H., & Caldeira, J. (2020). Structure and Function of Human Matrix Metalloproteinases. Cells, 9(5), 1076. [Link]

-

Sharma, R., et al. (2013). Sulphonamides: Deserving class as MMP inhibitors?. Current medicinal chemistry, 20(24), 2996–3016. [Link]

-

Rigollier, P., et al. (2013). Arylsulfonamide-based inhibitors of matrix metalloproteinase 13. Proteinase, 2013. [Link]

-

Sharma, R., et al. (2013). Sulphonamides: Deserving class as MMP inhibitors?. Semantic Scholar. [Link]

-

Chowdhury, N. U., et al. (2017). Matrix Metalloproteinases (MMP), a Major Responsible Downstream Signaling Molecule for Cellular Damage - A Review. Journal of Clinical & Experimental Cardiology, 8(2). [Link]

-

Turk, B. E. (2012). Mechanism-Based Profiling of MMPs. Methods in molecular biology (Clifton, N.J.), 873, 121–134. [Link]

-

BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit. Retrieved January 15, 2026, from [Link]

-

Petrescu, A. D., et al. (2005). Binding affinities for sulfonamide inhibitors with matrix metalloproteinase-2 using a linear response method. Journal of computer-aided molecular design, 19(2), 123–135. [Link]

-

Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cells, 8(8), 793. [Link]

-

ResearchGate. (n.d.). Glide Scores and IC50 Values for Known MMP-9 Inhibitors and Compound VIa. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). IC50 inhibitory values, calculated logD and calculated and... Retrieved January 15, 2026, from [Link]

-

Ren, G., & Sverdlov, A. L. (2015). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. International journal of molecular sciences, 16(12), 29595–29623. [Link]

-

Tuccinardi, T., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS medicinal chemistry letters, 4(6), 559–563. [Link]

-

Heymans, S., et al. (1999). Matrix Metalloproteinase Inhibition After Myocardial Infarction. Circulation Research, 85(6), 561-568. [Link]

-

Cabral-Pacheco, G. A., et al. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International journal of molecular sciences, 21(24), 9739. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]

- 7. MMP Activity Detection in Zymograms | Springer Nature Experiments [experiments.springernature.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Structure and Function of Human Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.unl.pt [research.unl.pt]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. Crystal Structure of an Active Form of Human MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. docs.abcam.com [docs.abcam.com]

- 17. ingentaconnect.com [ingentaconnect.com]

- 18. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulfonamide derivatives containing dihydropyrazole moieties selectively and potently inhibit MMP-2/MMP-9: Design, synthesis, inhibitory activity and 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. Gelatin zymography protocol | Abcam [abcam.com]

- 24. jove.com [jove.com]

An In-depth Technical Guide to the Homologs and Analogs of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical space surrounding 2-(2,5-dimethoxybenzenesulfonamido)acetic acid, a molecule belonging to the versatile class of benzenesulfonamide derivatives. Recognizing the significant therapeutic potential inherent in the sulfonamide scaffold, this document delves into the synthesis, structure-activity relationships (SAR), and potential biological applications of its homologs and analogs. By exploring the impact of structural modifications on the benzene ring and the acetic acid moiety, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to navigate and exploit this promising area of medicinal chemistry. Detailed experimental protocols, comparative data analysis, and visual representations of key concepts are provided to facilitate a deeper understanding and inspire further innovation.

Introduction: The Benzenesulfonamide Scaffold and the Core Molecule

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1][2][3] The core molecule of interest, this compound (CAS 781656-64-2), presents a unique combination of a substituted aromatic ring and an amino acid-like side chain, suggesting a rich potential for targeted biological interactions.[4]

Chemical Structure and Properties of the Core Molecule:

-

Molecular Formula: C₁₀H₁₃NO₆S[4]

-

Molecular Weight: 275.28 g/mol [4]

-

Key Features:

-

A benzenesulfonamide core, a well-established pharmacophore.

-

Two methoxy groups on the benzene ring at positions 2 and 5, which can influence electronic properties and metabolic stability.

-

An acetic acid side chain, providing a carboxylic acid group for potential interactions with biological targets and imparting hydrophilicity.

-

The exploration of homologs and analogs of this core structure is a rational approach to dissecting the contributions of each structural component to its overall biological profile and to potentially discover novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Accessing the Chemical Space

The synthesis of this compound and its derivatives generally follows a convergent strategy, primarily involving the reaction of a substituted benzenesulfonyl chloride with an appropriate amino acid or its ester.

General Synthesis of N-(Arylsulfonyl)amino Acids

A common and efficient method for the preparation of the target compounds is the Schotten-Baumann reaction, which involves the acylation of an amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Step 1: Preparation of 2,5-Dimethoxybenzenesulfonyl Chloride: This intermediate can be synthesized from 1,4-dimethoxybenzene through chlorosulfonation using chlorosulfonic acid. Caution should be exercised as this reaction is highly exothermic and releases HCl gas.

-

Step 2: N-Sulfonylation of Glycine:

-

Glycine (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2.0 equivalents).

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of 2,5-dimethoxybenzenesulfonyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to the cooled glycine solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The aqueous layer is separated and acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

This general protocol can be adapted for the synthesis of a wide range of analogs by utilizing different substituted benzenesulfonyl chlorides and various amino acids (for homologs).

Diagram of the General Synthetic Workflow:

Caption: General workflow for the synthesis of N-(arylsulfonyl)amino acids.

Structure-Activity Relationships (SAR): A Guide to Molecular Design

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the sulfonamide nitrogen. Understanding these relationships is crucial for the rational design of more potent and selective compounds.

Analogs: Modification of the Benzene Ring

The substitution pattern on the benzene ring significantly influences the electronic and steric properties of the molecule, which in turn affects its binding affinity to biological targets.

-

Electronic Effects: Electron-donating groups (like the methoxy groups in the parent molecule) or electron-withdrawing groups can modulate the pKa of the sulfonamide proton and the overall charge distribution of the molecule. This can be critical for interactions with enzyme active sites. For instance, in the context of carbonic anhydrase inhibitors, the electronic nature of the aromatic ring substituents fine-tunes the binding affinity to the zinc ion in the active site.[1]

-

Steric Effects: The size and position of substituents can dictate the orientation of the molecule within a binding pocket. Bulky substituents may either enhance binding through favorable van der Waals interactions or cause steric hindrance, leading to reduced activity.

Table 1: Hypothetical SAR of Benzene Ring Analogs

| Substitution Pattern | Expected Impact on Activity | Rationale |

| 3,4-Dimethoxy | Potentially altered selectivity | Change in dipole moment and steric profile. |

| 2,5-Dichloro | Increased lipophilicity, potential for halogen bonding | Halogen atoms can participate in specific interactions with protein residues. |

| 4-Nitro | Strong electron-withdrawing effect | May enhance binding to targets with electron-rich pockets. |

| Unsubstituted | Baseline activity | Provides a reference point for evaluating the effect of substituents. |

Homologs: Modification of the Acetic Acid Side Chain

Altering the length and nature of the amino acid side chain can impact the molecule's flexibility, polarity, and ability to interact with specific residues in a target protein.

-

Chain Length: Increasing the alkyl chain length from acetic acid (glycine) to propanoic acid (alanine) or butanoic acid (aminobutyric acid) introduces greater conformational flexibility. This could allow the molecule to access deeper binding pockets or adopt more favorable conformations for binding.

-

Chirality: The introduction of a chiral center (e.g., by using D- or L-alanine instead of glycine) can lead to stereospecific interactions with chiral biological targets, resulting in significant differences in potency between enantiomers.

-

Functional Groups: Incorporating other functional groups into the side chain (e.g., hydroxyl groups from serine) can introduce new hydrogen bonding opportunities.

Potential Biological Targets and Therapeutic Applications

While specific biological data for this compound is limited in the public domain, the broader class of benzenesulfonamides has been extensively studied, revealing a range of potential therapeutic applications.

Anticancer Activity

Many benzenesulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms.[2][5] A prominent target is carbonic anhydrase IX (CA IX) , an enzyme overexpressed in many hypoxic tumors that plays a crucial role in tumor acidosis and progression.[1][6] Inhibition of CA IX can disrupt the tumor microenvironment and sensitize cancer cells to conventional therapies.

Signaling Pathway: Role of CA IX in Tumor Hypoxia

Caption: The role of Carbonic Anhydrase IX in promoting tumor progression under hypoxic conditions and its inhibition by sulfonamides.

Enzyme Inhibition

Beyond carbonic anhydrases, benzenesulfonamides are known to inhibit a variety of other enzymes, including kinases, proteases, and transferases. The N-(arylsulfonyl)amino acid scaffold is particularly interesting as it can mimic peptide substrates or interact with allosteric sites. For example, derivatives of N-acyl amino acids have been investigated as inhibitors of glycine transporters, which are involved in neurotransmission and have implications for treating chronic pain.[7]

Antimicrobial Activity

The historical significance of sulfonamides as antibacterial agents is well-established. While the classic "sulfa drugs" targeted dihydropteroate synthase in bacteria, newer derivatives may exhibit antimicrobial activity through different mechanisms, such as the inhibition of other essential bacterial enzymes.[1][8]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel homologs and analogs, a battery of in vitro and in vivo assays is required.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

-

Reagents and Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions.

-

Incubate the plate at the optimal temperature for the enzyme for a predetermined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

-

Calculate the initial reaction rates for each compound concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutic agents. The inherent versatility of the benzenesulfonamide scaffold, coupled with the modifiable nature of the aromatic ring and the amino acid side chain, provides a rich landscape for medicinal chemistry exploration.

Future research should focus on:

-

Systematic SAR studies: Synthesizing and evaluating a focused library of analogs and homologs to build a comprehensive understanding of the structural requirements for activity against specific targets.

-

Target identification and validation: Employing chemoproteomics and other advanced techniques to identify the specific molecular targets of active compounds.

-

Pharmacokinetic and in vivo studies: Evaluating the drug-like properties and in vivo efficacy of lead compounds in relevant animal models.

By leveraging the principles and methodologies outlined in this guide, researchers can effectively navigate the chemical space around this core molecule and unlock its full therapeutic potential.

References

- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.

- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). A review on the medicinal chemistry and biological activities of sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 125–144.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).

- Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Carbonic Anhydrases: Role in pH Control and Cancer. Metabolites, 8(1), 10.

- Abdel-Sayed, M. A., Bayomi, S. M., El-Sherbeny, M. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibition activities and molecular docking study of pyrazoline derivatives. Bioorganic & Medicinal Chemistry, 24(16), 3583–3593.

- BenchChem. (2025). 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Versatile Intermediate in Drug Discovery. BenchChem Technical Guides.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Retrieved from [Link]

- Carland, J. E., et al. (2019). The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity. Journal of Biological Chemistry, 294(41), 15076–15088.

- El-Sayed, M. A. F., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(16), 4998.

- Gonzalez-Bello, C., et al. (2013). Mechanistic basis of the inhibition of type II dehydroquinase by (2S)- and (2R)-2-benzyl-3-dehydroquinic acids. Journal of the American Chemical Society, 135(10), 4047–4056.

- Wang, T. L., & Slaughter, M. M. (2005). Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina. The Journal of Physiology, 567(2), 521–533.

- Duch, D. S., et al. (1984). Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. Cancer Research, 44(3), 955–961.

- Hardy, K. M., et al. (2013). A Structural and Energetic Model for the Slow-Onset Inhibition of the Mycobacterium tuberculosis Enoyl-ACP Reductase InhA. ACS Chemical Biology, 8(10), 2243–2251.

- Zengin, G., et al. (2021). Chemical Composition, Antioxidant and Enzyme Inhibitory Activities of Onosma bourgaei and Onosma trachytricha and in Silico Molecular Docking Analysis of Dominant Compounds. Molecules, 26(11), 3169.

- Abo-Hashem, A. A., et al. (2022). Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum. Frontiers in Cellular and Infection Microbiology, 12, 1039833.

- BenchChem. (2025). In-Depth Technical Guide on the Biological Activity of N-(4-methoxybenzoyl)glycine. BenchChem Technical Guides.

- Larsen, T. O., et al. (2019). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. Marine Drugs, 17(4), 221.

- Kawakami, T., et al. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. Journal of Peptide Science, 22(8), 528–533.

- Kumar, P. S., et al. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Iranian Journal of Pharmaceutical Research, 13(4), 1375–1384.

Sources

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]